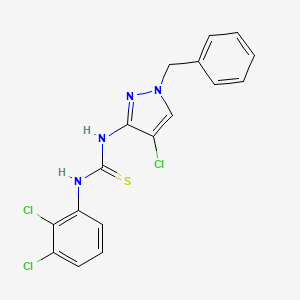![molecular formula C24H34N2O2 B4285523 1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B4285523.png)
1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine
説明
1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine, commonly known as AEP, is a synthetic compound that belongs to the class of piperazine derivatives. AEP has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of AEP is not fully understood. However, it has been proposed that AEP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. AEP has also been shown to modulate the activity of the GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects:
AEP has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. AEP has also been shown to modulate the activity of the GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and pain perception.
実験室実験の利点と制限
AEP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. AEP has also been extensively studied for its pharmacological properties, which makes it a valuable tool for investigating the mechanisms of action of various drugs and neurotransmitter systems. However, AEP has some limitations for use in lab experiments. It has been shown to exhibit some toxicity at high doses, which limits its use in in vivo studies.
将来の方向性
There are several future directions for research on AEP. One area of research is to investigate the potential use of AEP in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is to investigate the mechanisms of action of AEP and its interactions with various neurotransmitter systems. Additionally, further studies are needed to investigate the potential side effects of AEP and its toxicity at high doses.
Conclusion:
In conclusion, AEP is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties and has potential for use in the treatment of various neurological disorders. Further research is needed to investigate the mechanisms of action of AEP and its potential side effects. AEP has several advantages for use in lab experiments, but also has some limitations that need to be considered.
科学的研究の応用
AEP has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. AEP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-28-22-5-3-18(4-6-22)14-23(27)25-7-9-26(10-8-25)24-15-19-11-20(16-24)13-21(12-19)17-24/h3-6,19-21H,2,7-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYILODLHGENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)piperazino]-2-(4-ethoxyphenyl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)

![3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4285511.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4285516.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)
![N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4285532.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4285536.png)